(2-(Trifluoromethyl)cyclopropyl)benzene is a compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzene ring. The chemical formula for this compound is C${10}$H${8}$F${3}$. The trifluoromethyl group (CF${3}$) is known for its electron-withdrawing properties, significantly influencing the reactivity and stability of the compound in various
The presence of the trifluoromethyl group in (2-(Trifluoromethyl)cyclopropyl)benzene makes it a notable participant in electrophilic aromatic substitution reactions. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making it less reactive compared to unsubstituted benzene. For instance, the nitration of (2-(Trifluoromethyl)cyclopropyl)benzene would proceed at a significantly slower rate than that of benzene due to the electron deficiency introduced by the trifluoromethyl group .
Additionally, (2-(Trifluoromethyl)cyclopropyl)benzene can undergo various substitution reactions, including Friedel-Crafts alkylation and acylation, although these reactions are also affected by the electronic properties of the CF$_{3}$ group .
Synthesis of (2-(Trifluoromethyl)cyclopropyl)benzene can be achieved through several methods:
(2-(Trifluoromethyl)cyclopropyl)benzene has potential applications in various fields:
Several compounds share structural similarities with (2-(Trifluoromethyl)cyclopropyl)benzene. Here are some notable examples:
The molecular formula of (2-(trifluoromethyl)cyclopropyl)benzene is C₁₀H₉F₃, with a molecular weight of 186.17 g/mol . The core structure consists of a cyclopropane ring bonded to a benzene ring at one carbon and a trifluoromethyl (-CF₃) group at the adjacent carbon (Figure 1). The cyclopropane ring exhibits significant angle strain due to its 60° bond angles, which deviate sharply from the ideal tetrahedral geometry. This strain is partially mitigated by hyperconjugation between the C–C σ-bonds and the adjacent substituents.
The C–C bond lengths within the cyclopropane ring average 1.51 Å, slightly shorter than typical single bonds (1.54 Å) due to rehybridization and σ-delocalization . The C–CF₃ bond length is 1.47 Å, reflecting the electron-withdrawing nature of the trifluoromethyl group, which polarizes the σ-bond and reduces electron density at the cyclopropane carbon. The CF₃ group’s electronegativity induces a dipole moment of 2.3 Debye in the molecule, influencing its solubility and intermolecular interactions .